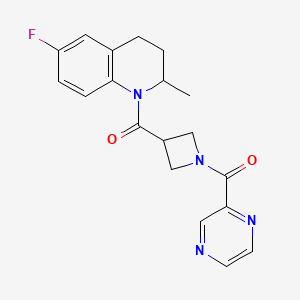
(3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone is a novel synthetic derivative that combines elements of tetrahydroquinoline and pyrazine structures. Its biological activity is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups that contribute to its biological activity. The presence of the fluoro group on the tetrahydroquinoline moiety enhances its lipophilicity and may influence its interaction with biological targets.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Tetrahydroquinoline | Core structure with potential antibacterial properties |
| Azetidine | Contributes to the compound's stability and reactivity |
| Pyrazine | May enhance biological activity through specific receptor interactions |
| Fluorine Atom | Increases lipophilicity and alters electronic properties |
The biological activity of quinoline derivatives is often linked to their ability to interact with various enzymes and receptors. For instance, quinolone antibiotics operate by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial for DNA replication . This mechanism may also apply to our compound, suggesting potential antibacterial properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For example, quinolone derivatives have shown broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria .
In vitro assays demonstrated that derivatives with similar structural motifs inhibited bacterial growth effectively. The mechanism appears to involve disruption of DNA replication processes in susceptible bacteria.
Anticancer Activity
Quinoline derivatives have been evaluated for their anticancer properties as well. Research indicates that certain compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific pathways such as NF-kB and COX-2 .
Preliminary data on related compounds suggest that our target compound may also possess anticancer properties, warranting further exploration through cell line studies.
Case Studies
- Antibacterial Efficacy : A study involving a series of quinoline derivatives demonstrated that modifications at the 6-position significantly enhanced antibacterial activity. The compounds were tested against multiple bacterial strains, showing a correlation between structural features and efficacy .
- Anticancer Mechanisms : Another investigation focused on quinoline derivatives revealed their ability to inhibit sirtuin enzymes, which are implicated in cancer progression. These findings suggest that our compound could be a candidate for further anticancer studies due to its structural similarities .
属性
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-12-2-3-13-8-15(20)4-5-17(13)24(12)18(25)14-10-23(11-14)19(26)16-9-21-6-7-22-16/h4-9,12,14H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAQXGIQPGBNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3CN(C3)C(=O)C4=NC=CN=C4)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














